molecular formula C21H26O2 B1664803 Altrenogest CAS No. 850-52-2

Altrenogest

Cat. No.: B1664803
CAS No.: 850-52-2
M. Wt: 310.4 g/mol
InChI Key: VWAUPFMBXBWEQY-ANULTFPQSA-N
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Description

It is widely used in veterinary medicine to suppress or synchronize estrus in animals, particularly horses and pigs . Altrenogest is known for its potent progestogenic activity, making it a valuable tool in managing reproductive cycles in livestock.

Mechanism of Action

Altrenogest, also known as allyltrenbolone, is a synthetic progestin widely used in veterinary medicine to suppress or synchronize estrus in animals .

Target of Action

This compound primarily targets the progesterone receptor (PR) and the androgen receptor (AR). It acts as a potent agonist of both these receptors . The PR and AR play crucial roles in regulating reproductive functions and sexual characteristics.

Mode of Action

This compound exerts its effects by binding to progesterone receptors, leading to the suppression of the estrus cycle or synchronization of estrus in female animals . The primary mechanism of action of this compound lies in its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus. By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, which in turn prevents ovulation .

Biochemical Pathways

This compound affects several biochemical pathways related to reproductive function. It inhibits the secretion of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), leading to the suppression of the estrus cycle and synchronization of estrus . It also stabilizes the uterine lining, preventing its premature shedding and thus improving the chances of successful implantation of a fertilized egg .

Pharmacokinetics

This compound exhibits different pharmacokinetic parameters in different animals. In a study on gilts, 18 oral doses of 20 mg this compound/gilt/day were administered at 24-hour intervals. The pharmacokinetic parameters were determined using plasma samples. It was observed that after the first administration, the pharmacokinetics parameters, including Tmax, Cmax, and T1/2λz, were similar to those after the final administration .

Result of Action

The administration of this compound leads to several molecular and cellular effects. It suppresses ovarian follicular development, leading to precise synchronization of estrus . Studies show this compound can achieve high synchronization rates within 4 to 7 days . It also stabilizes the uterine lining, improving breeding success in animals .

Action Environment

Environmental factors can influence the action of this compound. For instance, direct photolysis of this compound under environmentally relevant conditions was found to be extremely efficient and rapid . This process was unaffected by changes in pH or temperature but was sensitive to oxygen concentrations . Certain photoproducts retain significant androgenic activity, which has implications for exposure risks associated with the presence and cycling of this compound and its photoproducts in the environment .

Biochemical Analysis

Biochemical Properties

Altrenogest plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors and androgen receptors with high affinity, influencing the activity of these receptors . The interaction with progesterone receptors leads to the suppression of estrus by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus . Additionally, this compound interacts with androgen receptors, albeit with weaker androgenic activity compared to testosterone .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive cells, this compound suppresses the estrus cycle by inhibiting the release of luteinizing hormone from the pituitary gland . This suppression prevents ovulation and maintains pregnancy in mares . This compound also affects the development and endocrine milieu of ovarian follicles .

Molecular Mechanism

The primary mechanism of action of this compound involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus . By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, preventing ovulation . This compound binds to progesterone receptors, resulting in the suppression of estrus cycle or synchronization of estrus in female animals . It also binds to androgen receptors, although with weaker activity compared to its progestogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed following oral administration and can be detected in blood as soon as 10 minutes after dosing . Maximum serum concentrations are observed 2.5 hours following administration . The stability and degradation of this compound have been studied, with findings indicating that it is extensively metabolized in the liver . Long-term effects on cellular function have been observed, particularly in hormone-dependent organs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In gilts, the recommended dose is 20 mg/animal/day given orally for 18 consecutive days, while in mares, it is 0.044 mg/kg body weight/day given orally for 10 to 15 days . Higher doses of this compound have been associated with decreased weights and histopathological changes in hormone-dependent organs . Toxic or adverse effects at high doses include decreased libido in men and reproductive disorders in women .

Metabolic Pathways

This compound undergoes metabolic pathways involving oxidation and conjugation . After oral administration, it is primarily excreted via bile and feces, with a smaller fraction excreted in urine . The major metabolic pathway for this compound involves conjugation, similar to other steroids .

Transport and Distribution

This compound is rapidly absorbed following oral administration and can be detected in blood within minutes . It is extensively metabolized in the liver and distributed throughout the body. The transport and distribution of this compound within cells and tissues involve its binding to specific receptors and transporters .

Subcellular Localization

The subcellular localization of this compound involves its binding to progesterone and androgen receptors within target cells . This binding influences the activity and function of these receptors, leading to the suppression of estrus and synchronization of estrus in female animals . The localization of this compound within specific cellular compartments is crucial for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of altrenogest involves several key steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Altrenogest undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Photolysis: Conducted under UV light with varying oxygen concentrations.

    Oxidation: Dichlorodicyanobenzoquinone is commonly used as an oxidizing agent.

Major Products:

Properties

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAUPFMBXBWEQY-ANULTFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048863
Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850-52-2
Record name Altrenogest
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altrenogest [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altrenogest
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11372
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Record name Altrenogest
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Altrenogest
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALTRENOGEST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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